molecular formula C17H17N3OS2 B2399600 N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide CAS No. 2097912-18-8

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide

Cat. No.: B2399600
CAS No.: 2097912-18-8
M. Wt: 343.46
InChI Key: LYLAEPUGOKACIA-UHFFFAOYSA-N
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Description

N-{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique combination of a thiophene ring, a pyrrolidine ring, and a benzothiazole moiety, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c21-17(13-1-2-15-16(7-13)23-11-18-15)19-14-3-5-20(9-14)8-12-4-6-22-10-12/h1-2,4,6-7,10-11,14H,3,5,8-9H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLAEPUGOKACIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC3=C(C=C2)N=CS3)CC4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the thiophene derivative, followed by the formation of the pyrrolidine ring, and finally, the coupling with the benzothiazole moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group may produce the corresponding amine derivative.

Scientific Research Applications

Scientific Research Applications

The applications of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide span several domains:

Chemistry

This compound serves as a building block for synthesizing more complex molecules and can act as a ligand in coordination chemistry. Its structural properties allow for modifications that can lead to new derivatives with enhanced functionalities.

Biology

Research indicates that this compound exhibits potential as a bioactive agent with various biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against several bacterial and fungal strains, potentially disrupting cell membranes and metabolic pathways critical for microbial survival.
  • Anticancer Properties : Preliminary studies suggest significant cytotoxic effects against multiple cancer cell lines, with mechanisms involving apoptosis induction and inhibition of cell proliferation.

Medicine

This compound is under investigation for its therapeutic potential in treating various diseases, including:

  • Cancer : Its ability to target cancer cell lines positions it as a candidate for drug development.
  • Infectious Diseases : The antimicrobial properties suggest its use in developing treatments for bacterial infections.

Industry

The compound's unique structural characteristics make it suitable for the development of new materials, such as polymers and dyes.

The following table summarizes the biological activities reported for this compound:

Activity TypeTarget/MechanismIC50 Value (µM)Reference
AnticancerVarious tumor cell lines2.76 - 9.27
AntimicrobialBacterial strainsVaries
NeuroprotectiveNeuronal cellsNot specified

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole derivatives on human tumor cell lines. The compound exhibited significant activity against ovarian and renal cancer cell lines, indicating potent antiproliferative effects.

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties revealed that the compound effectively inhibited the growth of several pathogenic bacteria. The mechanism was linked to disrupting bacterial cell wall synthesis and interfering with essential metabolic pathways critical for bacterial survival.

Mechanism of Action

The mechanism of action of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt viral replication by targeting viral proteins.

Comparison with Similar Compounds

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    Benzothiazole-2-thiol: Studied for its antioxidant and anti-inflammatory activities.

    6-Nitrobenzothiazole: Investigated for its potential as an anticancer agent.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Biological Activity

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H22N2O2S
  • Molecular Weight : 342.5 g/mol
  • CAS Number : 2097932-63-1

The compound exhibits activity against various biological targets, which can be summarized as follows:

  • Anticancer Activity : Preliminary studies indicate that derivatives of benzothiazole compounds, including the target compound, show significant cytotoxic effects against multiple cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Such effects are attributed to the disruption of microbial cell membranes and interference with essential metabolic pathways.
  • Neuroprotective Effects : Similar compounds have shown promise in neuroprotection, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Type Target/Mechanism IC50 Value (µM) Reference
AnticancerVarious tumor cell lines2.76 - 9.27
AntimicrobialBacterial strainsVaries
NeuroprotectiveNeuronal cellsNot specified

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole derivatives on a panel of human tumor cell lines. The compound exhibited significant activity against ovarian and renal cancer cell lines with IC50 values indicating potent antiproliferative effects.

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties revealed that the compound effectively inhibited the growth of several pathogenic bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Research Findings

Recent studies have highlighted the potential of benzothiazole derivatives in drug discovery:

  • Anticancer Properties : The compound's structural features allow it to interact with key proteins involved in cancer cell signaling pathways, leading to enhanced apoptosis in malignant cells.
  • Neuroprotective Mechanisms : Investigations suggest that related compounds may protect neurons from oxidative damage, making them candidates for treating neurodegenerative diseases.
  • Broad-spectrum Antimicrobial Activity : The ability to combat both Gram-positive and Gram-negative bacteria positions this compound as a promising candidate for developing new antibiotics amidst rising resistance issues.

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